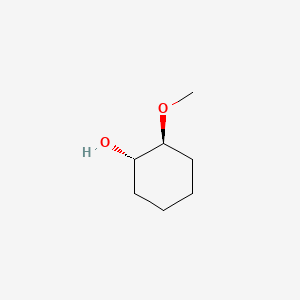
(1S,2S)-2-Methoxycyclohexanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of “(1S,2S)-2-Methoxycyclohexanol” is not directly available in the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(1S,2S)-2-Methoxycyclohexanol” are not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibiotics : A study by Stead et al. (1996) developed methods for large-scale preparation of (1S,2S)-2-methoxycyclohexanol, a key intermediate in synthesizing tricyclic β-lactam antibiotics.
Thermodynamic Properties : Research by Feng et al. (2018) focused on the synthesis and thermodynamic properties of 2-methoxycyclohexanol, providing foundational knowledge for new production routes.
Biochemical Analysis : A study by De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, including compounds related to 2-methoxycyclohexanol, demonstrating applications in biochemical and forensic analysis.
Stereochemistry in Biotransformation : Research by Vanek et al. (1989) investigated the stereochemistry of 2-methoxycyclohexanol derivatives in biotransformation using plant cell cultures, contributing to knowledge in enzymatic processes and stereochemistry.
Conformational Equilibrium Studies : Oliveira and Rittner (2005) analyzed the conformational equilibrium of cis-3-methoxycyclohexanol, providing insights into molecular behavior and interactions (Oliveira & Rittner, 2005).
Catalysis Research : Miyagawa et al. (2019) studied the deoxygenation of 2-methoxycyclohexanone, a derivative of 2-methoxycyclohexanol, over platinum catalysts, contributing to the field of catalysis and green chemistry (Miyagawa et al., 2019).
Asymmetric Synthesis : Rossi et al. (1997) described the stereoselective synthesis of a key intermediate of Sanfetrinem, a broad-spectrum antibiotic, using (2S)-2-methoxycyclohexanone (Rossi et al., 1997).
Microbial Reductions in Synthesis : Fuganti et al. (1997) explored the microbial reduction of (S)-2-methoxycyclohexanone, an intermediate in Sanfetrinem synthesis (Fuganti et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)


